Warfarin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility: 1 g in 1.5 mL water, 1.9 mL alcohol, >10,000 mL chloroform, >10,000 mL ether /Warfarin potassium/

In water, 17 mg/L at 20 °C

Soluble in acetone, dioxane; moderately soluble in methanol, ethanol, isopropanol, some oils; freely soluble in alkaline aqueous solution (forms a water-sol sodium salt); practically insoluble in benzene, cyclohexane, Skellysolves A and B.

In acetone 65, chloroform 56, dioxane 100 (all in g/L, 20 °C)

0.017 mg/mL at 20 °C

Solubility in water, g/100ml at 20 °C: 0.0017 (very poor)

0.002%

Synonyms

Canonical SMILES

Mechanism of Action Research

One major area of research focuses on understanding Warfarin's mechanism of action at the molecular level. Warfarin acts by inhibiting Vitamin K epoxide reductase, an enzyme essential for the activation of Vitamin K-dependent clotting factors. Studies have explored the specific interactions between Warfarin and the enzyme, aiming to improve its efficacy and minimize side effects [1]. This research has led to the development of more targeted anticoagulant drugs with potentially better safety profiles.

[1] Li, T., & Guo, L. (2009). Warfarin: An old drug with new challenges. Chemical Reviews, 109(12), 5670-5690.

Warfarin and Novel Anticoagulation Strategies

Warfarin's narrow therapeutic window, meaning a small range between effective and dangerous doses, has driven research into alternative anticoagulation strategies. Scientists are investigating new drugs that target different steps in the clotting cascade, aiming for medications with more predictable effects and fewer interactions with other drugs or foods [2]. Research also explores the potential of genetic testing to personalize Warfarin dosing for individual patients, improving its safety and effectiveness [3].

[2] Goldhaber, S., & Callaway, C. W. (2007). Novel anticoagulants for venous thromboembolism. Circulation, 115(13), 1729-1735.

[3] Eriksson, N., Riederer, L., Shen, L. C., Laurents, P., Rauova, L., Lindell, K., ... & Hylek, E. M. (2008). Warfarin pharmacogenetics: VKORC1 and CYP2C9 polymorphisms affect response to warfarin. Clinical Pharmacology & Therapeutics, 83(4), 307-313.

Warfarin and Long-Term Health Outcomes

Research is ongoing to understand the long-term health effects of Warfarin therapy. Studies investigate the potential impact of Warfarin on cognitive function, bone health, and cancer risk [4, 5, 6]. These investigations aim to optimize Warfarin use by balancing its benefits against potential long-term side effects.

[4] Gorelick, P. B., Sacco, R. L., Devanan, M., O'Connor, E., Wright, V., D'Agostino, R. B., ... & DECODE Study Group. (2009). Warfarin and cognitive decline in atrial fibrillation. The New England Journal of Medicine, 361(12), 1131-1141.

[5] Wysowski, D. K., & Bjorkman, D. J. (2003). Bleeding and fracture risks with warfarin use: a case-control analysis using the FDA adverse drug reaction database. Journal of Clinical Pharmacology, 43(6), 591-599.

Warfarin is a widely used anticoagulant medication, primarily prescribed to prevent and treat thromboembolic events such as venous thrombosis, pulmonary embolism, and stroke. It functions by inhibiting the synthesis of vitamin K-dependent clotting factors, which are essential for normal blood coagulation. Warfarin is a racemic mixture consisting of two enantiomers: (R)-warfarin and (S)-warfarin, with the latter being significantly more potent in its anticoagulant effect .

- Toxicity: Warfarin can cause severe bleeding if over-anticoagulated. Regular blood tests are necessary to monitor its effect and adjust dosage [].

- Drug Interactions: Warfarin interacts with numerous medications and food sources, affecting its efficacy. Careful monitoring and dietary management are crucial [].

- Teratogenicity: Warfarin is contraindicated in pregnancy due to its teratogenic effects, causing birth defects [].

- Aldol Condensation: This reaction occurs between 4-hydroxycoumarin and benzylideneacetone in the presence of a base, typically sodium hydroxide. The product is an intermediate compound crucial for the formation of Warfarin .

- Cyclization Reaction: The intermediate undergoes cyclization under acidic conditions, forming the ring structure characteristic of Warfarin. This step is vital for establishing the compound's biological activity .

- Purification: After cyclization, the crude Warfarin product is purified, often through recrystallization to eliminate impurities .

Warfarin exerts its anticoagulant effects by inhibiting vitamin K epoxide reductase complex subunit 1 (VKORC1), an enzyme critical for recycling vitamin K. This inhibition leads to a deficiency in active vitamin K, which is necessary for the carboxylation of several coagulation factors including II, VII, IX, and X. Consequently, these factors become biologically inactive, disrupting the coagulation cascade and prolonging clotting time .

Pharmacokinetics- Absorption: Rapidly absorbed with peak plasma concentrations occurring approximately four hours after administration.

- Half-life: Generally ranges from 20 to 60 hours but varies significantly among individuals.

- Metabolism: Primarily metabolized in the liver via cytochrome P450 enzymes, particularly CYP2C9 for the (S)-enantiomer .

The synthesis of Warfarin can be summarized in several steps:

- Starting Materials: Typically involves 4-hydroxycoumarin and benzylideneacetone.

- Aldol Condensation: Forms an intermediate compound.

- Cyclization: Under acidic conditions to form the Warfarin structure.

- Purification: Techniques like recrystallization are employed to obtain pure Warfarin .

Warfarin has numerous drug interactions that can significantly affect its efficacy and safety profile. Key interactions include:

- Antibiotics: Certain antibiotics can enhance Warfarin's anticoagulant effect by altering gut flora responsible for vitamin K synthesis.

- Antifungals: Azole antifungals may inhibit Warfarin metabolism, leading to increased INR levels.

- Herbal Supplements: Products such as St. John's Wort can decrease Warfarin effectiveness by inducing metabolic enzymes .

Similar Compounds

Several compounds share structural or functional similarities with Warfarin, each with unique properties:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Phenprocoumon | Vitamin K antagonist | Longer half-life than Warfarin |

| Acenocoumarol | Vitamin K antagonist | Requires more frequent monitoring |

| Dabigatran | Direct thrombin inhibitor | Does not require routine INR monitoring |

| Rivaroxaban | Factor Xa inhibitor | Rapid onset of action; fixed dosing |

Warfarin's uniqueness lies in its extensive history as a standard anticoagulant and its need for careful monitoring due to its narrow therapeutic index and significant drug interactions .

Molecular Formula and Stereochemical Configuration

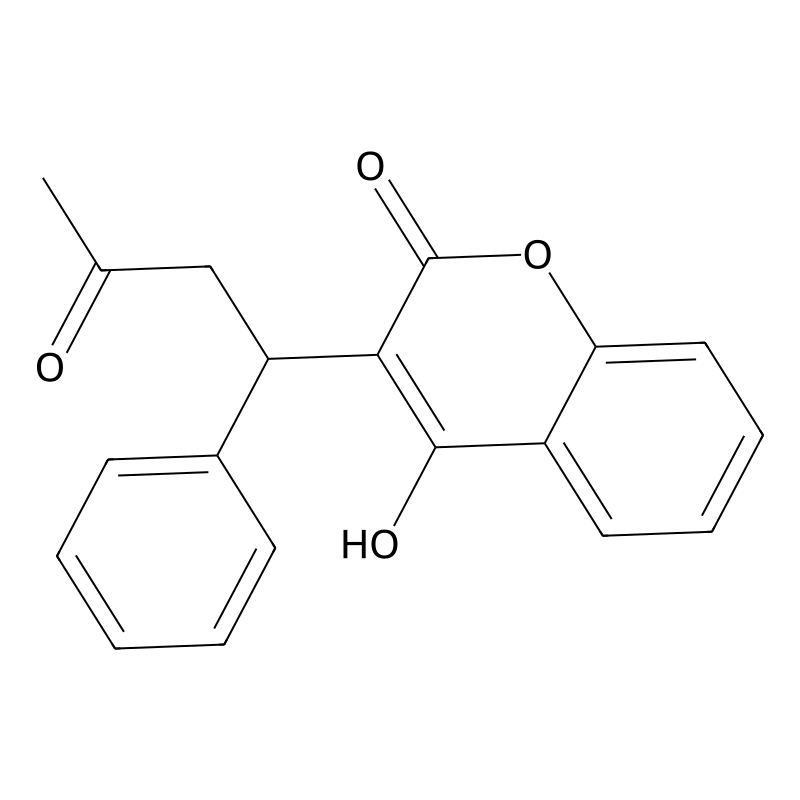

Warfarin is a coumarin derivative with the molecular formula Carbon₁₉Hydrogen₁₆Oxygen₄ and a molecular weight of 308.333 grams per mole [1] [2]. The compound's systematic International Union of Pure and Applied Chemistry name is 4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-chromen-2-one [6] [34]. The chemical structure consists of a benzopyran core fused with a lactone ring, characteristic of the coumarin family, with a substituted phenylbutyl side chain at position 3 [8] [10].

The warfarin molecule contains one asymmetric carbon center, resulting in two enantiomeric forms: (R)-(+)-warfarin and (S)-(-)-warfarin [3] [11]. The stereochemical assignment of (S)-warfarin was initially achieved through correlation with (R)-beta-phenylcaproic acid and subsequently confirmed by X-ray crystallographic analysis using anomalous scattering of oxygen atoms [36]. The absolute configuration demonstrates that (S)-warfarin exhibits a specific rotation of -25.5 ± 1 degrees, while (R)-warfarin shows +24.8 ± 1 degrees [17].

The structural complexity extends beyond simple enantiomerism due to the formation of cyclic hemiketal structures [4] [11]. When the molecule adopts its cyclic hemiketal form, a second asymmetric center is introduced, theoretically creating four possible diastereomeric forms: RR, SS, RS, and SR configurations [11] [36]. This structural diversity significantly impacts the compound's physicochemical behavior and biological activity.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₉H₁₆O₄ | [1] [2] |

| Molecular Weight | 308.333 g/mol | [1] [2] |

| Melting Point | 161-164°C | [17] [43] |

| Optical Rotation (S-form) | -25.5 ± 1° | [17] |

| Optical Rotation (R-form) | +24.8 ± 1° | [17] |

| pKa | 5.05 | [31] |

Tautomerism and Structural Dynamics in Solution

Warfarin exhibits remarkable structural complexity in solution, existing as multiple interconverting tautomeric forms through both prototropic tautomerism and ring-chain tautomerism [4]. Computational studies at the B3LYP/6-311G++(d,p) level of theory have identified 40 distinct theoretical tautomeric forms, demonstrating the extensive structural diversity possible for this compound [4].

The tautomeric equilibrium involves three primary structural forms: two cyclic diastereomeric hemiketals and one open-chain intermediate form [4] [15]. Nuclear magnetic resonance spectroscopic analysis in dimethyl sulfoxide solution reveals that warfarin exists predominantly as cyclic hemiketal diastereomers, specifically T10SR and T10SS forms, comprising approximately 70% and 28% respectively, with a minor open-chain component [4]. The 4-hydroxycoumarin cyclic hemiketal tautomer represents the most thermodynamically stable form in aqueous solution [4].

The interconversion between tautomeric forms occurs through complex pathways involving both the β-keto lactone moiety and the side-chain keto group [4]. Each moiety can exist in multiple tautomeric forms, with the β-keto lactone exhibiting two possible diastereomers due to its chiral center, while the side-chain ketone can form E- and Z-configuration enol isomers [4]. The combination of these structural possibilities creates 16 distinct open-chain tautomers [4].

Spectroscopic evidence demonstrates the presence of cyclic hemiketal forms under aqueous conditions, which has significant implications for understanding the compound's bioavailability and molecular recognition [15]. The dynamic equilibrium between enantiomeric coumarin hemiketals occurs through an unobserved intermediate open tautomer, with the rate of interconversion being solvent-dependent [18]. In polar, aprotic solvents, the exchange rate increases significantly compared to non-polar environments [18].

| Tautomeric Form | Relative Abundance (%) | Structural Type |

|---|---|---|

| T10S_R | 70 | Cyclic hemiketal |

| T10S_S | 28 | Cyclic hemiketal |

| Open-chain forms | 2 | Linear intermediate |

Crystalline Forms and Polymorphism

Warfarin demonstrates significant polymorphic diversity, existing in multiple solid-state forms with distinct physicochemical properties [16] [25]. The compound can be isolated as both crystalline and amorphous forms, with the crystalline variants including solvated and non-solvated structures [25] [30].

The most extensively studied crystalline form is warfarin sodium clathrate, which incorporates isopropanol molecules within its crystal lattice [25] [30]. This clathrate form contains approximately 8.0-8.5% isopropanol by weight in a 2:1 molecular ratio of warfarin sodium to isopropanol [25] [30]. The crystalline clathrate exhibits a monoclinic space lattice, with the isopropanol and water molecules playing critical roles in maintaining structural integrity [29].

Thermal analysis reveals that the crystalline warfarin sodium clathrate undergoes physical transformation when subjected to elevated temperatures [25]. Isothermal storage at 80°C for 24 hours or at 120°C for 11 hours results in structural changes, primarily involving the loss of incorporated isopropanol [25]. The rate of isopropanol loss demonstrates temperature dependence, with higher temperatures accelerating the transformation process [25].

Humidity effects significantly impact the crystalline structure stability [25]. At relative humidity levels of 58% or below, the clathrate remains stable with minimal exchange between isopropanol and water [25]. However, at 68% relative humidity or higher, the structure tends to lose isopropanol while simultaneously absorbing water, ultimately reverting to an amorphous state [25]. This transformation is irreversible because isopropanol is essential for crystal structure maintenance [31].

X-ray powder diffraction analysis provides characteristic fingerprint patterns for different crystalline forms [12] [20]. The crystalline warfarin sodium clathrate exhibits distinctive peaks at specific 2-theta angles, allowing for quantitative determination of crystallinity in pharmaceutical formulations [12]. Solid-state nuclear magnetic resonance spectroscopy offers complementary structural information, particularly for distinguishing between crystalline and amorphous fractions [16].

Polymorphic forms of warfarin potassium have also been characterized, designated as APO-I and APO-II [27] [28]. The APO-I form represents an isopropanol solvate with a molar ratio of approximately 0.5:1, while APO-II incorporates ethyl acetate as the solvating molecule [27] [28]. These polymorphic variants exhibit distinct X-ray diffraction patterns with characteristic peaks at specific 2-theta angles: APO-I shows peaks at approximately 9.8, 15.3, 21.4, 22.3, 24.2, and 27.5 degrees [27] [28].

| Crystalline Form | Solvate Content | Key Characteristics |

|---|---|---|

| Warfarin Sodium Clathrate | 8.0-8.5% isopropanol | Monoclinic lattice, 2:1 ratio |

| Warfarin Potassium APO-I | ~0.5:1 isopropanol | Distinctive XRPD pattern |

| Warfarin Potassium APO-II | ~0.5:1 ethyl acetate | Alternative solvate form |

| Amorphous Form | None | Structurally disordered |

The synthesis of warfarin primarily relies on the Michael addition reaction between 4-hydroxycoumarin and benzalacetone (4-phenylbut-3-en-2-one), representing one of the most well-established methodologies in pharmaceutical manufacturing [1] [2]. This traditional approach involves a base-catalyzed conjugate addition mechanism that proceeds through several distinct steps, beginning with the deprotonation of the α-hydrogen adjacent to the carbonyl group in 4-hydroxycoumarin [3].

The reaction mechanism initiates with base-catalyzed deprotonation, where a hydroxide ion or organic base abstracts the acidic α-hydrogen from 4-hydroxycoumarin, generating a resonance-stabilized enolate anion [4]. This enolate formation is thermodynamically favored due to the extensive conjugation possible within the coumarin ring system. The nucleophilic enolate subsequently attacks the β-carbon of benzalacetone, which exhibits enhanced electrophilicity due to the adjacent carbonyl group, resulting in the formation of a new carbon-carbon bond through the Michael addition pathway [5] [6].

Traditional Aqueous Conditions

The classical aqueous synthesis involves refluxing 4-hydroxycoumarin with benzalacetone in water or aqueous pyridine for 4-8 hours at approximately 100°C [3]. This method yields warfarin in modest yields of 40-48%, with the relatively low efficiency attributed to competing side reactions and the formation of multiple regioisomers [7]. Despite these limitations, the aqueous route remains industrially relevant due to its simplicity and the availability of starting materials.

Organic Solvent Systems

Alternative synthetic routes utilizing organic solvents have demonstrated superior yields, with methanol-based systems achieving up to 93% yield after 20 hours of reflux at 65°C [7] [8]. This improvement results from enhanced solubility of reactants and reduced water-mediated side reactions. The methanol route typically requires an additional acid-catalyzed hydrolysis step to convert the initially formed cyclocoumarol methyl ether to warfarin, adding complexity to the overall process but providing significantly improved yields [8].

Three-Component Condensation

An alternative traditional approach involves three-component condensation reactions utilizing benzamide, aryl glyoxal, and 4-hydroxycoumarin [9]. This methodology provides warfarin-like compounds in yields ranging from 70-85% under catalytic conditions, though the product mixture complexity requires extensive purification procedures.

Green Chemistry Approaches: Solvent-Free and Microwave-Assisted Synthesis

Contemporary pharmaceutical manufacturing increasingly emphasizes environmentally sustainable methodologies, leading to the development of numerous green chemistry approaches for warfarin synthesis [10] [11]. These methodologies focus on reducing or eliminating hazardous solvents, minimizing energy consumption, and improving atom economy.

Ionic Liquid Catalysis

Ionic liquid-mediated synthesis represents a significant advancement in green warfarin production [1] [12]. The use of imidazolium-based ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate and 1-butyl-3-methylimidazolium bromide as both solvent and catalyst enables the Michael addition to proceed efficiently at ambient or mildly elevated temperatures (25-60°C) [1]. These systems achieve yields of 75-85% within 2-4 hours while offering excellent recyclability of the ionic liquid medium, with the catalyst maintaining activity through multiple reaction cycles [1] [12].

Microwave-Assisted Synthesis

Microwave irradiation has revolutionized warfarin synthesis by dramatically reducing reaction times while improving yields [13] [14] [15]. Microwave-assisted protocols achieve 80-95% yields within 5-30 minutes at temperatures ranging from 120-180°C, representing a significant improvement over conventional heating methods [14]. The enhanced reaction kinetics result from rapid, uniform heating and the specific interaction of microwave energy with polar molecules in the reaction mixture [15].

The efficiency of microwave synthesis stems from thermal and kinetic effects that are significance of the high temperatures rapidly attainable when the reaction mixture is exposed to microwave fields [14]. Comparative studies demonstrate that microwave irradiation consistently provides superior yields (80-90%) compared to conventional heating methods (68-79%) for the same reaction systems [14].

Solvent-Free Methodologies

Solvent-free synthesis protocols eliminate the need for organic solvents entirely, achieving warfarin yields of 70-88% under mild conditions (20-80°C) within 1-3 hours [16] [17]. These approaches utilize solid-state mixing or neat reaction conditions, often employing catalytic amounts of environmentally benign catalysts such as alum or other Lewis acids [16]. The absence of solvents eliminates waste generation and simplifies product isolation through simple precipitation techniques.

On-Water Synthesis

The "on-water" methodology represents an innovative approach where organic reactions proceed efficiently in pure water without requiring organic co-solvents [10] [18]. This technique achieves remarkable yields of 85-95% for warfarin synthesis while maintaining excellent environmental compatibility. The unique reactivity enhancement observed in aqueous media results from specific hydrophobic interactions and hydrogen bonding that accelerate the Michael addition process [18].

Deep Eutectic Solvents

Recent developments in deep eutectic solvent (DES) technology have provided another green alternative for warfarin synthesis [19] [20]. These novel acidic deep eutectic solvents, formed through hydrogen bonding between organic acids and bases, serve as both reaction medium and catalyst. DES-mediated synthesis achieves yields of 72-97% within 30-120 minutes at temperatures of 60-130°C, with excellent recyclability maintaining catalytic activity over five consecutive cycles [19].

Catalytic Asymmetric Synthesis for Enantiomerically Pure Forms

The clinical significance of stereochemistry in warfarin pharmacology has driven extensive research into asymmetric synthesis methodologies [21] [22] [23]. S-warfarin exhibits approximately five times greater anticoagulant potency than R-warfarin, necessitating the development of efficient enantioselective synthetic routes [3] [22].

DuPHOS-Rhodium Catalyzed Hydrogenation

The most industrially significant asymmetric synthesis employs DuPHOS-rhodium complexes for the enantioselective hydrogenation of dehydrowarfarin [21] [23] [24]. This methodology, developed by DuPont Merck Pharmaceutical, utilizes (R,R)-Me-DuPHOS-Rh(I) or (S,S)-Me-DuPHOS-Rh(I) catalysts to achieve exceptional enantioselectivities of 82-98% with yields of 85-95% [21] [23].

The process involves a novel "chiral switch" strategy where racemic warfarin is first oxidized to dehydrowarfarin, followed by asymmetric hydrogenation using the appropriate DuPHOS catalyst to provide either R- or S-warfarin with high enantiomeric purity [21] [22]. After acidification and single recrystallization, both enantiomers can be obtained in greater than 98% enantiomeric excess [3] [22].

Palladium-BINAP Conjugate Reduction

Alternative transition metal catalysis employs palladium complexes with BINAP ligands for asymmetric conjugate reduction of α,β-unsaturated ketones [25] [26]. This methodology achieves 96% enantiomeric excess with yields of 88-92% using ethanol as both solvent and hydride source [26]. The reaction proceeds through a unique mechanism involving conjugate addition of cationic palladium hydride species, providing excellent stereochemical control [25].

Organocatalytic Asymmetric Synthesis

Organocatalytic approaches utilize chiral organic molecules to induce stereoselectivity without requiring transition metals [27] [10] [28]. Primary amine thiourea bifunctional catalysts enable highly asymmetric Michael addition of 4-hydroxycoumarin to α,β-unsaturated ketones, producing warfarin analogs with enantiomeric excesses up to 95-99% and yields of 68-97% [29] [27].

Cinchona alkaloid-derived primary amines represent another successful organocatalytic system, achieving 91-93% enantiomeric excess with yields of 61-85% in aqueous media [10]. These systems demonstrate the feasibility of combining green chemistry principles with asymmetric synthesis for environmentally sustainable production of enantiomerically pure warfarin.

Chiral Diamine Catalysis

1,2-Diaminocyclohexane and related chiral diamines serve as effective organocatalysts for asymmetric warfarin synthesis [28] [22]. These readily available catalysts provide enantiomeric excesses of 78-86% with yields of 85-95%, though reaction times typically extend to 24-48 hours [28]. The mechanism involves iminium ion formation with benzalacetone followed by nucleophilic attack from 4-hydroxycoumarin, with stereochemical control arising from the chiral diamine backbone [28].

Industrial-Scale Production Challenges and Optimization

The transition from laboratory-scale synthesis to industrial manufacturing of warfarin presents numerous technical and economic challenges that significantly impact production efficiency and product quality [30] [31] [32].

Process Control Challenges

Industrial warfarin production requires stringent control of reaction temperature and mixing efficiency to ensure consistent product quality [30]. Batch-to-batch variability represents a critical concern, as temperature fluctuations can lead to incomplete reactions or the formation of impurities that compromise pharmaceutical specifications [31]. Advanced process control systems incorporating continuous monitoring and feedback loops are essential for maintaining reproducible reaction conditions [30].

Heat transfer limitations become particularly problematic during scale-up, as larger reaction vessels exhibit reduced surface-area-to-volume ratios, potentially leading to hot spots and uneven temperature distribution [33]. Computational fluid dynamics modeling and pilot plant studies are crucial for optimizing reactor design and predicting scale-up behavior [34].

Quality Assurance Requirements

Content uniformity represents one of the most critical parameters for warfarin tablet production, given the drug's narrow therapeutic index [30]. Regulatory authorities impose strict criteria for content uniformity that exceed standard pharmacopoeial requirements, demanding extensive validation of manufacturing processes [30]. Statistical process control methodologies and advanced analytical methods are essential for monitoring product quality throughout the manufacturing cycle.

The mixing time optimization becomes particularly challenging when the active pharmaceutical ingredient is present at low concentrations, as this can lead to segregation and uneven distribution [30]. Studies have demonstrated the importance of carefully optimizing mixing parameters to achieve uniform distribution while avoiding over-mixing that can cause degradation [30].

Scale-up Technical Issues

The notoriously slow kinetics of warfarin synthesis present significant challenges for industrial-scale production [2]. Traditional batch processes often require reaction times on the scale of days, frequently affording products in yields little more than 40% [2]. This inefficiency necessitates the development of process intensification strategies, including continuous flow methodologies that can achieve comparable yields within minutes rather than hours [2] [35].

Continuous flow synthesis has emerged as a promising solution, with recent developments achieving warfarin production in 85% isolated yield within 15 minutes residence time [2]. The achieved throughput of 9.4 grams per hour with a space-time yield of 1570.67 grams per hour per liter represents orders of magnitude improvement over traditional batch protocols [2].

Environmental Compliance and Cost Optimization

Industrial warfarin production must comply with increasingly stringent environmental regulations regarding solvent emissions and waste disposal [32]. Traditional synthetic routes generate significant quantities of aqueous and organic waste that require expensive treatment before disposal [32]. Green chemistry approaches, while offering environmental advantages, often require capital investment in new equipment and process development that can impact short-term profitability.

Raw material costs and energy consumption represent significant factors in production economics [32]. The estimated cost of 0.07 cents per dose for novel continuous flow processes suggests potential economic advantages over patented industrial syntheses [2]. However, the transition to new methodologies requires careful technoeconomic analysis to ensure long-term viability.

Regulatory and Documentation Requirements

Good Manufacturing Practice compliance demands extensive documentation and validation of all manufacturing processes [31]. Recent regulatory actions, including FDA warning letters for quality control failures in warfarin production, highlight the critical importance of maintaining robust quality systems [31]. Companies must invest significantly in staff training, equipment validation, and documentation systems to ensure regulatory compliance.

Purity

Physical Description

Colorless, odorless, crystalline powder. [rodenticide]; [NIOSH]

Solid

COLOURLESS-TO-WHITE POWDER.

Colorless, odorless, crystalline powder or solid.

Colorless, odorless, crystalline powder. [Note: Rodenticide.]

Color/Form

White powder

The racemate forms colorless crystals

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

decomposes

Decomposes

Heavy Atom Count

Taste

Vapor Density

Density

Odor

Decomposition

Appearance

Melting Point

161 °C

322 °F

Storage

UNII

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

Although warfarin therapy can be problematic in children for several reasons (e.g., dietary differences, compliance issues, monitoring difficulty, lack of a commercially available liquid preparation), the drug has been used in selected pediatric patients with venous thromboembolism. /NOT included in US product label/

American College of Chest Physicians (ACCP) recommends routine thromboprophylaxis (with a pharmacologic and/or mechanical method (e.g., intermittent pneumatic compression)) in all patients undergoing major orthopedic surgery, including total hip-replacement, total knee-replacement, and hip-fracture surgery, because of the high risk for postoperative venous thromboembolism; thromboprophylaxis should be continued for at least 10-14 days, and possibly for up to 35 days after surgery. Several antithrombotic agents (e.g., low molecular weight heparins, fondaparinux, low-dose unfractionated heparin, warfarin, aspirin) are recommended by ACCP for pharmacologic thromboprophylaxis in patients undergoing major orthopedic surgery. Although ACCP suggests that a low molecular weight heparin generally is preferred because of its relative efficacy and safety and extensive clinical experience, alternative agents such as warfarin may be a reasonable choice in situations in which a low molecular weight heparin is not available or cannot be used (e.g., in patients with heparin-induced thrombocytopenia or in those who refuse or are uncooperative with subcutaneous injections). /Included in US product label/

Warfarin and/or aspirin is used to prevent thromboembolism associated with various types of valvular heart disease; the choice of antithrombotic therapy depends on balancing the risk of thromboembolism with the risk of hemorrhagic complications from antithrombotic therapy. /Included in US product label/

For more Therapeutic Uses (Complete) data for WARFARIN (17 total), please visit the HSDB record page.

Mechanism of Action

Hepatic synthesis of prothrombin and factors VII, IX, and X is dependent upon adequate supplies of vitamin K. The molecular and even the cellular mechanism of the anti-vitamin K action of the coumarin compounds remain uncertain. These drugs seem to act as antimetabolites in synthesis of affected clotting factors. Since large doses of vitamin K can overcome or surmount action of dicumarol, competitive type of interaction is thought to be involved. Perhaps coumarin anticoagulants simply inhibit transport of vitamin K to the cellular sites wheresynthesis takes place. In any event, there is some evidence that dicumarol interferes with involvement of vitamin K in synthesis of a prothrombin precursor that may also be common to factors VII, IX, and X.

Anticoagulants interfere with fibrin formation and are used to prevent thrombus development and extension. Their major therapeutic application has traditionally been for venous thromboembolic disorder in which stasis, rather than vessel wall damage, plays an important etiologic role. Antiplatelet drugs (antithrombotics) are used to prevent arterial occlusions. Thrombolytics dissolve existing fresh thrombi and emboli by catalyzing the conversion of plasminogen to plasmin and thereby activating the endogenous fibrinolytic system.

The oral anticoagulants are antagonists of vitamin K. Coagulation factors II, VII, IX, & X & the anticoagulant proteins C & S are synthesized mainly in the liver & are biologically inactive unless 9-12 of the amino-terminal glutamic acid residues are carboxylated. The gamma-carboxyglutamate (Gla) residues confer /calcium ion/ binding properties on these proteins that are essential for their assembly into an efficient catalytic complex on a membrane surface. This reaction requires carbon dioxide, molecular oxygen, reduced vitamin K, & a precursor form of the target protein containing a propeptide recognition site. It is catalyzed in the rough endoplasmic reticulum by a 758-residue protein that has been purified, cloned, & characterized. Carboxylation is directly coupled to the oxidation of vitamin K to the epoxide. Reduced vitamin K must be regenerated from the epoxide for sustained carboxylation & synthesis of biologically competent proteins. The vitamin K epoxide reductase is composed of two proteins in the endoplasmic reticulum: microsomal epoxide reductase & a member of the glutathione-S-transferase gene family. This enzyme complex is inhibited by therapeutic doses of oral anticoagulants. Vitamin K (but not vitamin K epoxide) also can be converted to the hydroquinone by a second reductase, DT-diaphorase. The latter enzyme requires high concns of vitamin K & is less sensitive to coumarin drugs, which may explain why admin of sufficient vitamin K can counteract even large doses of oral anticoagulants. /Oral Anticoagulants/

For more Mechanism of Action (Complete) data for WARFARIN (6 total), please visit the HSDB record page.

Vapor Pressure

0.09 [mmHg]

1.5X10-3 mPa /1.125X10-8 mm Hg/ at 25 °C

Vapor pressure, Pa at 20 °C: (negligible)

0.09 mmHg at 71 °F

(71 °F): 0.09 mmHg

Absorption Distribution and Excretion

The elimination of warfarin is almost entirely by metabolism with a small amount excreted unchanged. 80% of the total dose is excreted in the urine with the remaining 20% appearing in the feces.

Vd of 0.14 L/kg. Warfarin has a distrubution phase lasting 6-12 hours. It is known to cross the placenta and achieves fetal serum concentrations similar to maternal concentrations.

Clearance of warfarin varies depending on CYP2C9 genotype. The \*2 and \*3 alleles appear in the Caucasian population at frequencies of 11% and 7% and are known to reduce clearance warfarin. Additional clearance reducing genotypes include the \*5, \*6, \*9 and \*11 alleles. Genotypes for which population clearance estimates have been found are listed below. \*1/\*1 = 0.065 mL/min/kg \*1/\*2, \*1/\*3 = 0.041 mL/min/kg \*2/\*2, \*2/\*3, \*3/\*3 = 0.020 mg/min/kg

Warfarin sodium is rapidly and extensively absorbed from the GI tract, but considerable interindividual variation in absorption exists. Absorption of oral warfarin sodium is dissolution-rate controlled, and the rate and extent of absorption of the drug may vary from one commercially available tablet to another. Studies using warfarin sodium indicate that the rate, but not the extent, of absorption of the drug is decreased by the presence of food in the GI tract. /Warfarin sodium/

Warfarin crosses the placenta, and fetal plasma drug concentrations may be equal to maternal plasma concentrations.

Limited data suggest that warfarin is not distributed into milk in humans. In one study, warfarin was not detected in the milk of 13 nursing women or in the plasma of their breast-fed infants following 30- or 40-mg initial doses and daily maintenance dosage of 2-12 mg of the drug.

The salivary excretion of warfarin was investigated following iv and oral administration in rabbits. The salivary decay curves following iv injection (50 mg/kg) fitted the two-compartment open model. ... Following oral administration (100 mg/kg), the disposition of warfarin fit the one-compartment model. There was a good linear relationship between warfarin concentrations in saliva and plasma. The saliva vs. plasma (S/P) ratio was approximately 0.07. A good correlation was also observed between warfarin concentrations in saliva and protein-unbound fraction. The saliva vs. plasma protein-unbound fraction (S/PF) ratio was approximately 0.92. ...

For more Absorption, Distribution and Excretion (Complete) data for WARFARIN (18 total), please visit the HSDB record page.

Metabolism Metabolites

Of all metabolites recovered, only 4'-hydroxywarfarin & DHG /2,3-dihydro-2-methyl-4-phenyl-5-oxo-gamma-pyranol(3.2-c)(1)benzopyran/ showed anticoagulant activity.

The oxidative biotransformation of (R)-warfarin and (S)-warfarin was studied in human liver microsomes. The quantitative pattern of oxidized products obtained from warfarin in vitro changed dramatically as a function of substrate concentration. Apparent Km values for the formation of 4', 6, 7, and 8-hydroxywarfarin showed the presence of two easily distinguishable subsets of human liver cytochrome p450: a high affinity subset with Km of to 15 uM and a low affinity subset of isozymes with Km >200 uM. The high affinity subset was primarily responsible for the metabolic profile of the biologically more potent (S)-warfarin in vivo, whereas the low affinity subset was largely responsible for metabolism of (R)-warfarin. Apparent Vmax values alone did not reflect the relative in vivo formation of the phenolic metabolites from either compound because the low affinity, high capacity component masked the metabolic profile of (S)-warfarin. The rank order of intrinsic clearance (Vmax/Km) for each metabolite agreed well with regioselective and steroeselective metabolism in vivo.

In humans, the (S) isomer is primarily 7-hydroxylated, whereas the (R) form is reduced to the (R,S)-alcohol. In rats, the (S) isomer is primarily 4'-hydroxylated, whereas the (R) enantiomer is 7-hydroxylated. Involvement of different cytochrome P-450 forms were used to explain these results.

The contribution of human p450 2A6 and mouse p450 2a-5 isoenzymes both highly active in coumarin 7-hydroxylation to the metabolism of warfarin was studied in several in vitro systems with human and mouse liver preparations. The reconstituted p450 2a-5 purified from DBA/2 mouse liver did not metabolize warfarin. An anti-p450 2a-5 antibody did not consistently inhibit any of the warfarin biotransformation reactions catalyzed by human or mouse liver microsomes although coumarin 7-hydroxylation was inhibited by over 90%. In some human microsomal samples 4- and 8-hydroxylations of warfarin were inhibited to some extent by the anti-p450 2a-5 antibody. Warfarin (less than 1 uM) did not inhibit coumarin 7-hydroxylation by human or mouse liver microsomes in vitro. /Results indicate/ that mouse and human coumarin 7-hydroxylases do not oxidize warfarin.

For more Metabolism/Metabolites (Complete) data for WARFARIN (9 total), please visit the HSDB record page.

Metabolized stereo- and regio-selectively by hepatic microsomal enzymes. S-warfarin is predominantly metabolized by cytochrome P450 (CYP) 2C9 to yield the 6- and 7-hydroxylated metabolites. R-warfarin is metabolized by CYP1A1, 1A2, and 3A4 to yield 6-, 8-, and 10-hydroxylated metabolites. Hydroxylated metabolites may be further conjugated prior to excretion into bile and urine. UGT1A1 appears to be responsible for producing the 6-O-glucuronide of warfarin, with a possibly contribution from UGT1A10. Five UGT1As may be involved in the formation of 7-O-glucuronide warfarin. S-warfarin has higher potency than R-warfarin and genetic polymorphisms in CYP2C9 may dramatically decrease clearance of and increase toxicity of the medication. In man, the dextrowarfarin enantiomorph is metabolized by side chain reduction to a secondary alcohol, whereas levowarfarin is metabolized by oxidation of the ring, primarily to 7-hydroxywarfarin. These inactive metabolic products are to some extent conjugated with glucuronic acid, undergo an enterohepatic circulation, & are ultimately excreted in urine & stool. (A613) Route of Elimination: The elimination of warfarin is almost entirely by metabolism. Very little warfarin is excreted unchanged in urine. The metabolites are principally excreted into the urine; and to a lesser extent into the bile. Half Life: R-warfarin t1/2=37-89 hours; S-warfarin t1/2=21-43 hours.

Associated Chemicals

Wikipedia

Butadiene

FDA Medication Guides

Drug Warnings

Potentially fatal tissue necrosis and/or gangrene of skin or other tissues with subcutaneous infarction, vasculitis, and local thrombosis have occurred rarely in patients receiving a coumarin derivative, including warfarin. This reaction, which can occur on the first exposure to these drugs or during a subsequent course of therapy, usually appears early (e.g., 1-10 days) after initiation of therapy; tissue damage occurs principally at sites of fat tissue such as the abdomen, breasts, buttocks, and thighs. Most cases of warfarin-induced necrosis have been reported in women. The necrotic lesions generally begin as painful, erythematous patches on the skin that progress rapidly to dark, hemorrhagic areas. Necrosis may involve skin, soft tissue, and muscle; gangrene and, frequently, infection follow. In severe cases, surgical debridement of the affected tissue, skin grafting, or amputation may be necessary.

Patients in congestive heart failure who are given oral anticoagulants ... have an augmented hypoprothrombinemic response; this lessens as myocardial function improves. ... Hypermetabolic states, such as fever & hyperthyroidism, increase the responsiveness to oral anticoagulants, whereas myxedematous patients require larger doses ... There is also a positive correlation between patient age & degree of response to oral anticoagulants; this effect is independent of body wt, & the pharmacokinetics of warfarin is unaltered. ... During pregnancy a state of decreased responsiveness to oral anticoagulants results from increased activity of factors VII, VIII, IX & X. However, this affects only the mother, & the fetus is highly susceptible to oral anticoagulants because ... /they/ cross the placenta freely & the fetus has limited capacity to synthesize clotting factors. ... Uremia ... significantly increases ... the fraction of drug in plasma that is free & the clearance of warfarin from the circulation.

When given during 1st trimester (esp 6th-9th wk) of pregnancy, warfarin is assoc with embryopathy ... Only about 1/3 of infants exposed during this period are normal & live born. Other abnormalities, incl CNS & eye defects (eg, blindness), are thought to result from longer exposure, probably during the 2nd & 3rd trimesters.

For more Drug Warnings (Complete) data for WARFARIN (38 total), please visit the HSDB record page.

Biological Half Life

The terminal half-life of warfarin after a single dose is approximately 1 week; however, the effective half-life ranges from 20 to 60 hours, with a mean of about 40 hours. The clearance of R-warfarin is generally half that of S-warfarin, thus as the volumes of distribution are similar, the half-life of R-warfarin is longer than that of S-warfarin. The half-life of R-warfarin ranges from 37 to 89 hours, while that of S-warfarin ranges from 21 to 43 hours.

Use Classification

Hazard Classes and Categories -> Teratogens

RODENTICIDES

Methods of Manufacturing

Prepared by the Michael condensation of benzylidene acetone with 4-hydroxycourmarin.

Preparation: M. A. Stahmann et al., United States of America patent 2427578 (1947 to Wisconsin Alumni Research Foundation)

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies warfarin (technical grade) as Class IB: highly hazardous; Main Use: rodenticide.

Warfarin, a potent anticoagulant, was first isolated from spoiled clover hay and identified as the agent responsible for the hemorrhagic symptoms associated with the death of livestock in the 1930s.

Warfarin is a racemic mixture whether it is used as rodenticide or as a drug.

Marketed as the racemate; the S(-)-form is the more potent isomer.

Analytic Laboratory Methods

Method: EPA-OW/OST 1694; Procedure: high performance liquid chromatography combined with tandem mass spectrometry; Analyte: warfarin; Matrix: water, soil, sediment, and biosolids; Detection Limit: 0.9 ng/L.

Method: USGS-NWQL O-2080-08; Procedure: high performance liquid chromatography/mass spectrometry; Analyte: warfarin; Matrix: broad range of filtered water types; Detection Limit: 0.0094 ug/L.

Method 960.15. Warfarin in Rodenticide Formulations. Spectrophotometric Method.

For more Analytic Laboratory Methods (Complete) data for WARFARIN (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

GLC determination of warfarin in plasma; specificity of method is as good as any GLC procedure, coupled with selective extraction, TLC, derivative formation, & selective detection. The lower limit of detection sensitivity in human plasma is 0.02 ug/ml. The method is capable of measuring warfarin concn of 0.25 to 1.0 ug/ml of plasma with coefficient of variation of 9%.

An LC assay was developed for the simultaneous determination of R(+)-warfarin (R-warfarin) and S(-)-warfarin (S-warfarin) in plasma and was evaluated in a subject receiving a racemic product. The method involved the formation of diastereoisomeric esters, using carbobenzyl oxy-L-proline with subsequent separation using silica as the stationary phase.

HPLC & GLC are used to determine warfarin in serum & plasma extracted into EDTA buffer.

For more Clinical Laboratory Methods (Complete) data for WARFARIN (7 total), please visit the HSDB record page.

Storage Conditions

Do not store near feed and food. ... Store away from heat and open flames.

Interactions

REVIEW ON CLINICALLY IMPORTANT DRUG INTERACTIONS WITH CIMETIDINE. THE METABOLISM OF WARFARIN (AND PROBABLY OTHER COUMARIN ANTICOAGULANTS) IS DECREASED BY CIMETIDINE.

... Metronidazole had no effect on the serum protein binding of racemic warfarin in vitro over a wide concn range but decreased the protein binding of R-(+)-warfarin & S-(-)-warfarin in vitro ... (in rats) Treatment with ip metronidazole, 100 mg/kg every 6 hours, decreased the plasma clearance of free warfarin. ... Metronidazole did not affect plasma prothrombin complex activity in vitro but reduced it in vivo. ...

... Chloramphenicol had no apparent effect on the serum protein binding of R-(+)-warfarin or S-(-)-warfarin in vitro or in vivo /in rats/. Treatment with ip chloramphenicol, 50 mg/kg every 4 hrs or 30 mg/kg every 6 hrs decreased the plasma clearance of free warfarin by 1/2 or more, with no apparent stereoselectivity. The volume of distribution was not significantly affected; the serum half-life of each warfarin enantiomer was appreciably increased by chloramphenicol. ... It appears that the pronounced potentiation of the anticoagulant effect of warfarin by chloramphenicol is due only to inhibition of warfarin metabolism & that this effect is not stereoselective.

For more Interactions (Complete) data for WARFARIN (85 total), please visit the HSDB record page.

Stability Shelf Life

Warfarin potassium & warfarin sodium are discolored by light. /Warfarin potassium & warfarin sodium/

After constitution, warfarin sodium is physically & chemically stable for only 4 hr at room temp.

Dates

2: Tian L, Zhang J, Xiao S, Huang J, Zhang Y, Shen J. Impact of polymorphisms of the GGCX gene on maintenance warfarin dose in Chinese populations: Systematic review and meta-analysis. Meta Gene. 2015 Jun 5;5:43-54. doi: 10.1016/j.mgene.2015.05.003. eCollection 2015 Sep. Review. PubMed PMID: 26106580; PubMed Central PMCID: PMC4473094.

3: Entezari-Maleki T, Dousti S, Hamishehkar H, Gholami K. A systematic review on comparing 2 common models for management of warfarin therapy; pharmacist-led service versus usual medical care. J Clin Pharmacol. 2015 Jun 22. doi: 10.1002/jcph.576. [Epub ahead of print] Review. PubMed PMID: 26100092.

4: Rubboli A, Agewall S, Huber K, Lip GY. New-onset atrial fibrillation after recent coronary stenting: Warfarin or non-vitamin K-antagonist oral anticoagulants to be added to aspirin and clopidogrel? A viewpoint. Int J Cardiol. 2015 Oct 1;196:133-8. doi: 10.1016/j.ijcard.2015.06.006. Epub 2015 Jun 15. Review. PubMed PMID: 26093527.

5: Wagner J, Abdel-Rahman SM. Oseltamivir-warfarin interaction in hypoplastic left heart syndrome: case report and review. Pediatrics. 2015 May;135(5):e1333-6. doi: 10.1542/peds.2014-2578. Review. PubMed PMID: 25917992.

6: Hanley CM, Kowey PR. Are the novel anticoagulants better than warfarin for patients with atrial fibrillation? J Thorac Dis. 2015 Feb;7(2):165-71. doi: 10.3978/j.issn.2072-1439.2015.01.23. Review. PubMed PMID: 25713732; PubMed Central PMCID: PMC4321074.

7: Watanabe H, Itoh H, Tsuchiya Y, Miyagi N, Sugiyama T, Nakai Y, Shinozaki Y, Noguchi T, Jinbu Y, Kusama M. [Reinforcement of warfarin action in a patient administered S-1]. Gan To Kagaku Ryoho. 2015 Jan;42(1):131-3. Review. Japanese. PubMed PMID: 25596696.

8: Arepally GM, Ortel TL. Changing practice of anticoagulation: will target-specific anticoagulants replace warfarin? Annu Rev Med. 2015;66:241-53. doi: 10.1146/annurev-med-051113-024633. Review. PubMed PMID: 25587651.

9: Wadhera RK, Russell CE, Piazza G. Cardiology patient page. Warfarin versus novel oral anticoagulants: how to choose? Circulation. 2014 Nov 25;130(22):e191-3. doi: 10.1161/CIRCULATIONAHA.114.010426. Review. PubMed PMID: 25421049.

10: Dzeshka MS, Lip GY. Warfarin versus dabigatran etexilate: an assessment of efficacy and safety in patients with atrial fibrillation. Expert Opin Drug Saf. 2015 Jan;14(1):45-62. doi: 10.1517/14740338.2015.973847. Epub 2014 Oct 24. Review. PubMed PMID: 25341529.

11: Johnson JA, Cavallari LH. Warfarin pharmacogenetics. Trends Cardiovasc Med. 2015 Jan;25(1):33-41. doi: 10.1016/j.tcm.2014.09.001. Epub 2014 Sep 6. Review. PubMed PMID: 25282448; PubMed Central PMCID: PMC4278947.

12: Lu Y, Branstad R, Karim RM, Asinger RW. Consideration of clinical variables for choosing new anticoagulant alternatives to warfarin for the management of non-valvular atrial fibrillation. J Clin Pharm Ther. 2014 Dec;39(6):628-36. doi: 10.1111/jcpt.12207. Epub 2014 Sep 24. Review. PubMed PMID: 25252149.

13: Milić N, Milosević N, Golocorbin Kon S, Bozić T, Abenavoli L, Borrelli F. Warfarin interactions with medicinal herbs. Nat Prod Commun. 2014 Aug;9(8):1211-6. Review. PubMed PMID: 25233607.

14: McGuinn TL, Scherr S. Anticoagulation clinic versus a traditional warfarin management model. Nurse Pract. 2014 Oct 15;39(10):40-6. doi: 10.1097/01.NPR.0000451803.29453.0c. Review. PubMed PMID: 25225978.

15: Frei J, Carroll VS. Oral anticoagulants: the move beyond warfarin. J Neurosci Nurs. 2014 Oct;46(5):253-5. doi: 10.1097/JNN.0000000000000085. Review. PubMed PMID: 25188682.

16: Borkowski AA, Kardani A, Mastorides SM, Thomas LB. Warfarin pharmacogenomics: recommendations with available patented clinical technologies. Recent Pat Biotechnol. 2014;8(2):110-5. Review. PubMed PMID: 25185986.

17: Yang Y, Liu T, Zhao J, Li G. Warfarin-related nephropathy: prevalence, risk factors and prognosis. Int J Cardiol. 2014 Oct 20;176(3):1297-8. doi: 10.1016/j.ijcard.2014.07.166. Epub 2014 Aug 11. Review. PubMed PMID: 25127970.

18: Su D, Wang K, Qin S, Pang Y. Safety and efficacy of warfarin plus aspirin combination therapy for giant coronary artery aneurysm secondary to Kawasaki disease: a meta-analysis. Cardiology. 2014;129(1):55-64. doi: 10.1159/000363732. Epub 2014 Aug 12. Review. PubMed PMID: 25116427.

19: Crowl A, Schullo-Feulner A, Moon JY. Warfarin monitoring in antiphospholipid syndrome and lupus anticoagulant. Ann Pharmacother. 2014 Nov;48(11):1479-83. doi: 10.1177/1060028014546361. Epub 2014 Aug 7. Review. PubMed PMID: 25104566.

20: Turagam MK, Velagapudi P, Bongu NR, Kocheril AG. Novel anticoagulants vs warfarin for stroke prevention in atrial fibrillation. Cardiovasc Hematol Disord Drug Targets. 2014;14(1):79-86. Review. PubMed PMID: 25088126.